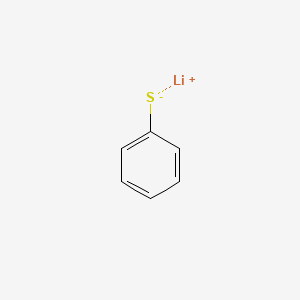

Lithium Benzenethiolate

概要

説明

Lithium benzenethiolate (C₆H₅LiS), also known as lithium thiophenoxide or benzenethiol lithium salt, is a highly reactive organometallic compound widely used in organic synthesis. It is synthesized by reacting benzenethiol (C₆H₅SH) with lithium hydride (LiH) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere . The compound typically exists as a 1.0 M solution in THF, offering stability and ease of handling for nucleophilic substitution and cyclization reactions . Its applications span pharmaceuticals, polymer chemistry, and materials science, particularly in constructing sulfur-containing heterocycles like benzothiophenes .

準備方法

Synthetic Routes and Reaction Conditions: Lithium benzenethiolate can be synthesized through the reaction of benzenethiol with lithium metal or lithium hydride. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:

C6H5SH+Li→C6H5SLi+H2

Alternatively, this compound can be prepared by the reaction of benzenethiol with a lithium alkyl or lithium aryl compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmosphere and anhydrous conditions is crucial to prevent unwanted side reactions.

Types of Reactions:

- this compound can undergo oxidation to form disulfides. For example, it reacts with oxygen or other oxidizing agents to form diphenyl disulfide:

Oxidation: 2C6H5SLi+O2→C6H5SSC6H5+2LiOH

Reduction: It can be reduced back to benzenethiol using reducing agents such as lithium aluminum hydride.

this compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile. For instance, it can react with alkyl halides to form thioethers:Substitution: C6H5SLi+R−X→C6H5SR+LiX

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Aprotic solvents like THF, diethyl ether.

Major Products:

Disulfides: Formed through oxidation.

Thioethers: Formed through nucleophilic substitution.

科学的研究の応用

Lithium benzenethiolate has several applications in scientific research:

Organic Synthesis: It is used as a reagent for the formation of carbon-sulfur bonds, which are important in the synthesis of various organic compounds.

Material Science: It is used in the preparation of sulfur-containing polymers and materials.

Electrochemistry: this compound is investigated as a potential cathode material in lithium-sulfur batteries due to its redox properties

Pharmaceuticals: It is used in the synthesis of sulfur-containing drugs and bioactive molecules.

作用機序

The mechanism of action of lithium benzenethiolate involves its ability to act as a nucleophile due to the presence of the thiolate anion. The sulfur atom in the thiolate group has a lone pair of electrons that can attack electrophilic centers in other molecules, facilitating various chemical reactions. In electrochemical applications, the redox properties of this compound allow it to participate in electron transfer processes, making it a potential candidate for battery materials .

類似化合物との比較

Lithium benzenethiolate belongs to a broader class of metal thiolates, which exhibit distinct reactivity and structural properties depending on the metal center. Below is a comparative analysis with sodium benzenethiolate, silver benzenethiolates, and other related compounds.

Chemical and Structural Properties

Theoretical Insights

Density functional theory (DFT) studies reveal:

- Adsorption on Au(111): Benzenethiolate (C₆H₅S⁻) adsorbs preferentially at bridge sites tilted ~61° from the surface normal. Sodium benzenethiolate SAMs exhibit van der Waals-driven stabilization, while lithium derivatives are less stable due to smaller ionic radius and higher charge density .

- Surface defects : Adsorption induces Au vacancies, critical for SAM stability and molecular electronics .

Controversies and Challenges

- SAM ordering: Conflicting reports exist on whether benzenethiol forms ordered phases. Dhirani et al. attribute disorder to steric hindrance in single-ring systems, while Wan et al. report ordered monolayers .

- Adsorption site disputes : Some experimental studies suggest on-top site adsorption for methylthiolate, contradicting DFT predictions for bridge-site stability .

Key Research Findings

Reactivity : this compound outperforms sodium and silver analogs in nucleophilic aromatic substitution due to stronger Li–S ionic bonding .

Thermal stability : Silver benzenethiolates decompose at lower temperatures (~200°C) compared to lithium derivatives (>300°C) .

Electrochemical impact : Sodium benzenethiolate SAMs reduce Au(111) work function by 1.2 eV, making them ideal for organic electronics .

生物活性

Lithium benzenethiolate (CHLiS) is an organolithium compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, focusing on diverse research findings.

This compound can be synthesized through the reaction of benzenethiol with lithium metal or lithium salts. The resulting compound is characterized by its thiolate group, which enhances its reactivity and potential biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various organosulfur compounds, this compound demonstrated effective inhibition against multiple bacterial strains, suggesting its potential as an antibacterial agent. The minimal inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its viability for further development in pharmacology .

Antiviral Activity

In addition to antibacterial properties, this compound has shown antiviral activity. It was evaluated against the Tobacco Mosaic Virus (TMV), where it exhibited promising results in inhibiting viral replication in vitro. This suggests that this compound could serve as a lead compound in the development of antiviral drugs targeting similar viruses .

Antioxidant Effects

Lithium compounds are known for their neuroprotective effects, and this compound may contribute to this area. Studies have indicated that lithium can enhance antioxidant defenses in neuronal cells, potentially reducing oxidative stress-related damage. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on this compound involved testing its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that it had a broad spectrum of activity, with notable effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Antiviral Screening

In antiviral studies, this compound was tested alongside other organosulfur compounds against TMV. The compound exhibited a reduction in viral load by up to 70% at higher concentrations. These findings suggest that further exploration into its mechanism of action could yield valuable insights for antiviral drug development .

Research Findings Summary

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiviral Potential : Significant inhibition of TMV.

- Neuroprotective Effects : Potential antioxidant properties beneficial for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Lithium Benzenethiolate, and how can researchers ensure reproducibility?

this compound is synthesized via ortho-lithiation of benzenethiol using n-butyllithium (nBuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in cyclohexane. The nonpolar solvent stabilizes the dilithiated intermediate by coordinating lithium cations with sulfur and TMEDA . To ensure reproducibility:

- Strictly control solvent purity and reaction temperature.

- Optimize the molar ratio of nBuLi to benzenethiol (typically 2:1 for dilithiation).

- Monitor reaction progress using in situ NMR to confirm intermediate formation.

Q. How can NMR spectroscopy characterize this compound intermediates?

Use , , and NMR in deuterated solvents (e.g., THF-d) to track lithiation:

- NMR identifies lithium coordination environments (e.g., shifts at 0–2 ppm for TMEDA-complexed Li).

- NMR detects ortho-lithiation via deshielding of aromatic carbons adjacent to sulfur .

Q. What experimental precautions are critical for handling air-sensitive this compound?

- Conduct reactions under inert atmosphere (Ar/) using Schlenk lines or gloveboxes.

- Avoid protic solvents to prevent decomposition to benzenethiol.

- Store intermediates at low temperatures (−20°C) in sealed, flame-dried glassware .

Advanced Research Questions

Q. How does density functional theory (DFT) predict the adsorption geometry of this compound on Au(111)?

DFT studies reveal that benzenethiolate adsorbs at the bridge site of Au(111), tilted ~61° from the surface normal. Key steps:

- Use van der Waals (vdW)-corrected functionals (e.g., DFT-D3) to model non-covalent interactions.

- Calculate adsorption energy () by comparing relaxed and unrelaxed Au(111) surfaces (e.g., 0.26 eV energy gain at fcc-hollow sites ).

- Validate with charge density plots to confirm S–Au bond formation and surface vacancy induction .

Q. What methodological strategies resolve contradictions in self-assembled monolayer (SAM) ordering of benzenethiolate on Au(111)?

Conflicting reports on SAM ordering arise from coverage-dependent steric effects:

- At low coverage, benzenethiolate adopts a tilted, disordered structure.

- At high coverage, (2×3) herringbone SAMs form with upright molecular orientation due to vdW stabilization .

- Combine scanning tunneling microscopy (STM) and grazing-incidence X-ray diffraction (GIXD) to correlate surface symmetry with tilt angles .

Q. How do substituents on benzenethiolate influence work function modulation in SAM-based devices?

Substituents (e.g., Cl, CH) alter electron-withdrawing/donating effects, shifting Au(111) work function ():

- Use ultraviolet photoelectron spectroscopy (UPS) to measure .

- Dichloro-substituted benzenethiolate SAMs induce larger (−1.2 eV) due to enhanced dipole moments .

Q. What computational and experimental approaches validate benzenethiolate’s role in lithium battery interfaces?

- Computational : Simulate Li migration barriers through benzenethiolate-derived solid-electrolyte interphases (SEI) using ab initio molecular dynamics (AIMD).

- Experimental : Electrochemical impedance spectroscopy (EIS) quantifies SEI stability, while XPS confirms sulfur-rich surface passivation .

Q. Data Contradiction & Analysis

Q. How should researchers address discrepancies in SAM formation studies of benzenethiolate?

- Root Cause : Variations in substrate preparation (e.g., Au(111) annealing temperature) and ambient contaminants.

- Resolution :

- Standardize surface cleaning protocols (e.g., Ar sputtering followed by thermal annealing).

- Cross-validate SAM quality using cyclic voltammetry (blocking of Au oxide formation) and STM .

Q. Why do computational and experimental adsorption energies sometimes conflict, and how can this be mitigated?

- Source of Error : Neglect of solvent effects or incomplete Au surface relaxation in DFT.

- Mitigation :

- Include implicit solvation models (e.g., COSMO) for solution-phase studies.

- Compare multiple adsorption sites (bridge, hollow, on-top) with full substrate relaxation (Table I in ).

Q. Methodological Guidance

Q. What protocols ensure reliable replication of ortho-lithiation reactions for benzenethiol derivatives?

- Document solvent batch purity and Li reagent stoichiometry.

- Characterize intermediates via GC-MS and NMR before proceeding to quench steps .

- Provide raw spectral data in supplementary materials for peer validation .

Q. How can researchers design experiments to probe benzenethiolate’s reactivity in cross-coupling reactions?

- Use model substrates (e.g., aryl halides) under controlled Pd catalysis.

- Monitor C–S bond formation via NMR for phosphine ligands or LC-MS for coupling products .

特性

IUPAC Name |

lithium;benzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFQTCRYSOTMDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450319 | |

| Record name | Thiophenol lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-86-6 | |

| Record name | Thiophenol lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium thiophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。